molecular formula C12H9NO B131957 6-Phenylpicolinaldehyde CAS No. 157402-44-3

6-Phenylpicolinaldehyde

Cat. No.: B131957
CAS No.: 157402-44-3
M. Wt: 183.21 g/mol
InChI Key: PVZMGWZOXQPFLS-UHFFFAOYSA-N
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Description

6-Phenylpicolinaldehyde is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Free Radical Scavenging Properties

6-Phenylpicolinaldehyde, through its derivatives, has been studied for its antioxidant properties. For instance, the reaction of L-tryptophan with phenolic aldehydes, including benzaldehyde, a compound structurally related to this compound, yields phenolic tetrahydro-beta-carboline alkaloids. These compounds have shown significant antioxidant properties and free radical scavenging activity, suggesting potential therapeutic applications (Herraiz, Galisteo, & Chamorro, 2003).

Chemical Synthesis and Catalysis

This compound plays a role in various chemical syntheses. For instance, the reaction of benzaldehyde with other compounds has led to the development of new condensation products with potential applications in pharmaceuticals and materials science. These compounds, such as 6-aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, have shown potent calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992). Additionally, benzaldehyde derivatives have been used in the synthesis of macrocyclic Zn(II) complexes, which have applications as catalysts in oxidation reactions (Wang et al., 2021).

Molecular Interaction Studies

The study of molecular interactions, such as the behavior of benzaldehyde-water clusters, provides insight into the solute-water interactions that are crucial in understanding biological and chemical processes. Research in this area helps in comprehending the structure and dynamics of aqueous solutions, which is fundamental in both biological and chemical systems (Li et al., 2023).

Chemosensing and Fluorescence Sensing

Derivatives of this compound are used in developing chemosensors. For example, 1,10-phenanthroline derivatives, which can be synthesized from compounds related to this compound, have shown potential as chemosensors for detecting cations and anions. These sensors are important for applications in environmental and biological systems (Alreja & Kaur, 2016).

Mechanism of Action

Properties

IUPAC Name

6-phenylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMGWZOXQPFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542865
Record name 6-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157402-44-3
Record name 6-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157402-44-3
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Synthesis routes and methods I

Procedure details

Phenylboronic acid (1.46 g, 12 mmol) and Na2CO3 (2.65 g, 25 mmol) were dissolved in 60 mL of degassed 4:1H2O/MeOH. This solution was added via cannula to a solution of 1.86 g (10 mmol) of 2-bromo-6-formylpyridine and 116 mg (0.10 mmol) of Pd(PPh3)4 in 50 mL of degassed toluene. The biphasic mixture was vigorously stirred and heated at 70° C. under N2 for 4 h. On cooling to RT, the organic phase was separated and the aqueous phase was washed with 3×25 mL of Et2O. The combined organic extracts were washed with 3×25 mL of H2O and 20 mL of brine and dried over Na2SO4. After removing the volatiles in vacuo, the resultant brown oil was chromatographed on silica with hexanes/CH2Cl2. Clean fractions were combined and the volatiles were removed to provide 2-formyl-6-phenylpyridine as a white solid.
Quantity
1.46 g
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reactant
Reaction Step One
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2.65 g
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reactant
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1.86 g
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reactant
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50 mL
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solvent
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116 mg
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of commercially available 6-bromopicolinaldehyde (3.000 g; 16.12 mmol), phenylboronic acid (3.009 g; 24.19 mmol), and Pd(PPh3)4 (931 mg; 0.80 mmol) in toluene (40 ml) and aq. 2 M Na2CO3 (34 ml) was heated to reflux, under nitrogen, for 4 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=7/3) afforded 6-phenylpicolinaldehyde as a pale yellow oil. LC-MS (conditions A): tR=0.77 min.; [M+H]+: 184.17 g/mol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.009 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
931 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A tetrahydrofuran (20 ml) solution of 2-bromo-6-phenylpyridine (1.3 g, 5.5 mmol) was cooled to −78° C., then a hexane solution of n-butyllithium (3.5 ml, 1.58 M, 5.6 mmol) was dropwise added thereto while 20 minutes. The reaction mixture was additionally stirred at −78° C. for 1 hour, then a tetrahydrofuran (5 ml) solution of 2-formyl-6-phenylpyridine (1.0 g, 5.5 mmol) obtained by Reference Example 11 was dropwise added thereto while 10 minutes, the reaction temperature was allowed to warm to 0° C. while 30 minutes. Then the reaction mixture was poured into an aqueous ammonium chloride-saturated solution, an organic layer was separated, furthermore an aqueous layer was extracted with toluene. The organic layer was combined, and the solvent was distilled off, and the residue was purified by silica gel column chromatography and recrystallization, thereby obtaining 1.1 g of 1,1-bis(6-phenylpyridine-2-yl)methanol as white powder. Yield: 61.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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